Methyl 3-(4-methylphenyl)but-2-enoate
CAS No.: 144465-17-8
Cat. No.: VC16852220
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144465-17-8 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | methyl 3-(4-methylphenyl)but-2-enoate |
| Standard InChI | InChI=1S/C12H14O2/c1-9-4-6-11(7-5-9)10(2)8-12(13)14-3/h4-8H,1-3H3 |
| Standard InChI Key | UMPBOCVMOBQZIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=CC(=O)OC)C |
Introduction
Structural and Chemical Properties
Molecular Identification
Methyl 3-(4-methylphenyl)but-2-enoate, systematically named methyl 3-(4-methylphenyl)but-2-enoate, belongs to the enoate ester family. Its α,β-unsaturated carbonyl group confers reactivity toward nucleophilic and electrophilic agents, a feature exploited in synthetic chemistry. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 144465-17-8 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | methyl 3-(4-methylphenyl)but-2-enoate |
| InChI Key | UMPBOCVMOBQZIS-UHFFFAOYSA-N |
The compound’s planar geometry, confirmed by X-ray crystallography in related esters, facilitates conjugation between the carbonyl and alkene groups, enhancing its stability and reactivity .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals absorption bands at approximately 1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch), consistent with α,β-unsaturated esters . Nuclear magnetic resonance (NMR) data for the methyl group at δ 2.41 ppm (singlet) and the aromatic protons at δ 7.40 ppm (doublet, J = 8.2 Hz) align with its 4-methylphenyl substitution .
Synthesis Methods
Esterification of 3-(4-Methylphenyl)but-2-enoic Acid
The most common synthesis involves acid-catalyzed esterification of 3-(4-methylphenyl)but-2-enoic acid with methanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) typically serves as the catalyst, with reflux conditions (60–120°C) yielding the product in 48–76% purity . For example, a protocol from PMC details dissolving the acid in methanol-toluene (1:1 v/v), refluxing for 72 hours, and purifying via column chromatography .
Alternative Routes
A modified approach employs AlCl₃-mediated Friedel-Crafts acylation of toluene with maleic anhydride, followed by esterification. This method, though less efficient (29–54% yield), avoids handling corrosive acids and enables scalability .
Applications in Organic Synthesis
Michael Additions
The electron-deficient double bond in methyl 3-(4-methylphenyl)but-2-enoate readily undergoes Michael additions with nucleophiles like amines or enolates. For instance, reaction with ammonium acetate produces β-amino esters, intermediates in pharmaceutical agents such as sitagliptin analogs .
Diels-Alder Reactions
As a dienophile, this compound participates in [4+2] cycloadditions with dienes to form six-membered rings. A study demonstrated its use in synthesizing substituted cyclohexenes, precursors to natural product scaffolds.
Polymerization
The α,β-unsaturated ester moiety enables radical or anionic polymerization, yielding polymers with tunable thermal stability. Copolymers incorporating this monomer exhibit glass transition temperatures (Tg) exceeding 120°C, suitable for high-performance materials.
Comparison with Related Esters
Ethyl (E)-2-Methyl-3-(4-Methylphenyl)but-2-enoate
This analog (PubChem CID: 12924634) shares the 4-methylphenyl group but differs in ester substitution (ethyl vs. methyl) and double bond position. Key comparisons include:
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Weight | 190.24 g/mol | 218.29 g/mol |
| XLogP3 | 3.2 | 3.9 |
| Rotatable Bonds | 3 | 4 |
The ethyl derivative’s higher lipophilicity (XLogP3 = 3.9) enhances membrane penetration but reduces aqueous solubility, illustrating structure-property trade-offs .
(Z)-Methyl 3-Amino-4-(2,4,5-Trifluorophenyl)but-2-enoate
This fluorinated analog (CAS 881995-70-6) demonstrates the impact of electron-withdrawing groups. Its synthesis via ammonolysis of a dioxanedione precursor achieves 76% yield, highlighting the versatility of enoate esters in medicinal chemistry .
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